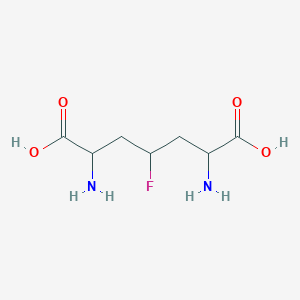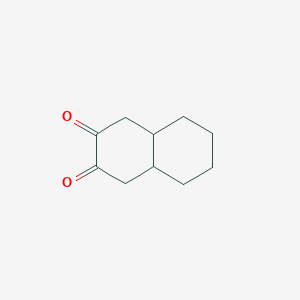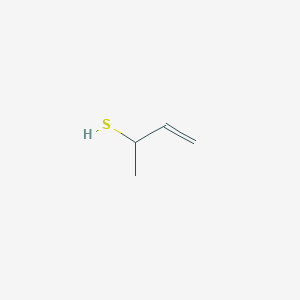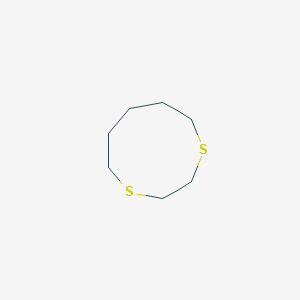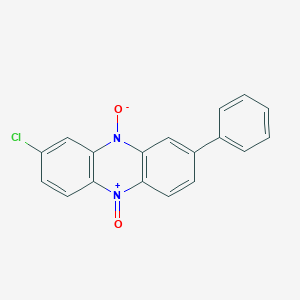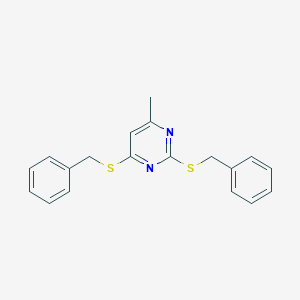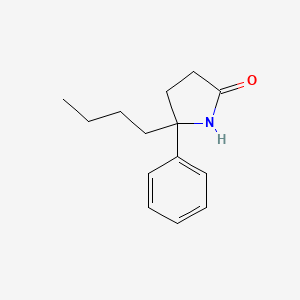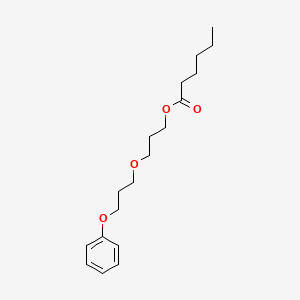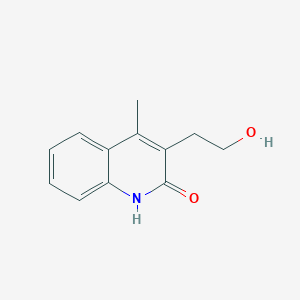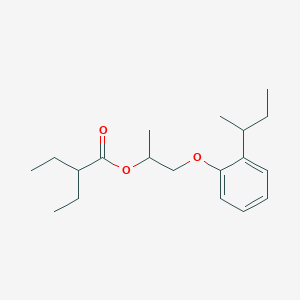
1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 It is known for its unique structure, which includes a phenoxy group and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the esterification of 1-(2-Butan-2-ylphenoxy)propan-2-ol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and carboxylic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Hydrolysis: 1-(2-Butan-2-ylphenoxy)propan-2-ol and 2-ethylbutanoic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Butan-2-ylphenoxy)propan-2-yl acetate
- 1-(2-Butan-2-ylphenoxy)propan-2-yl propanoate
- 1-(2-Butan-2-ylphenoxy)propan-2-yl butanoate
Comparison: 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is unique due to the presence of the 2-ethylbutanoate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
5460-44-6 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(2-butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C19H30O3/c1-6-14(4)17-11-9-10-12-18(17)21-13-15(5)22-19(20)16(7-2)8-3/h9-12,14-16H,6-8,13H2,1-5H3 |
InChI Key |
WGZKDESZAQKCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(C)OC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

